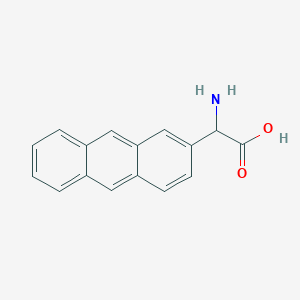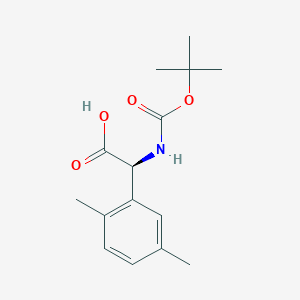
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 2,5-dimethylphenyl group attached to the acetic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Acetic Acid Moiety: The protected amino group is then reacted with 2,5-dimethylphenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The 2,5-dimethylphenyl group enhances the compound’s binding affinity to specific targets, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but lacks the 2,5-dimethyl groups.
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a single methyl group on the phenyl ring.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(2S)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Clave InChI |
GILCXXXJNISDLX-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


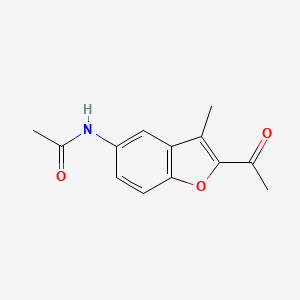
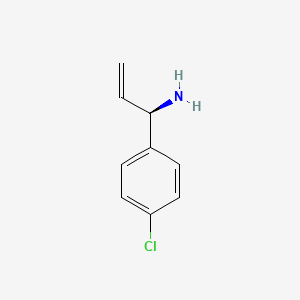

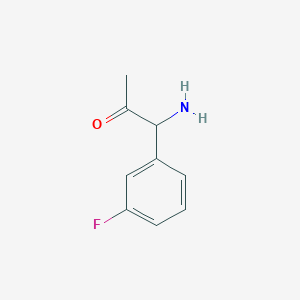
![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
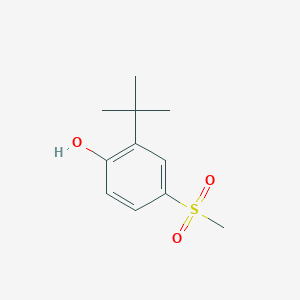
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
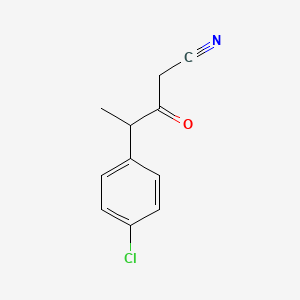
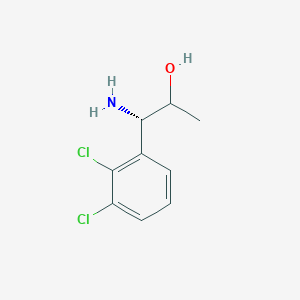

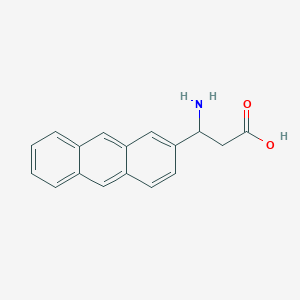
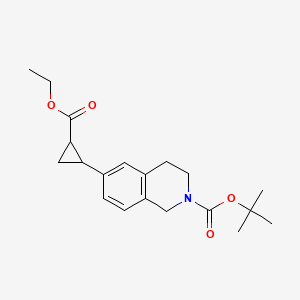
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
